molecular formula C13H12O2S2 B11999182 Benzenesulfonylmethylsulfanylbenzene CAS No. 15296-86-3

Benzenesulfonylmethylsulfanylbenzene

Cat. No.: B11999182
CAS No.: 15296-86-3
M. Wt: 264.4 g/mol
InChI Key: NRSIZSICNCVLJE-UHFFFAOYSA-N
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Description

{[(phenylsulfanyl)methyl]sulfonyl}benzene is an organic compound with the molecular formula C13H12O2S2 and a molecular weight of 264.367 g/mol It is characterized by the presence of both phenylsulfanyl and sulfonyl functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(phenylsulfanyl)methyl]sulfonyl}benzene typically involves the reaction of benzyl mercaptan with benzenesulfonyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiolate anion formed from benzyl mercaptan attacks the sulfonyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for {[(phenylsulfanyl)methyl]sulfonyl}benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[(phenylsulfanyl)methyl]sulfonyl}benzene can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfonyl group can yield thiols or sulfides. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Varied products depending on the nucleophile used

Scientific Research Applications

{[(phenylsulfanyl)methyl]sulfonyl}benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of {[(phenylsulfanyl)methyl]sulfonyl}benzene involves its interaction with molecular targets through its sulfonyl and phenylsulfanyl groups. These functional groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Phenylsulfonylmethane: Similar structure but lacks the phenylsulfanyl group.

    Benzylsulfonylbenzene: Contains a benzyl group instead of a phenylsulfanyl group.

Uniqueness

{[(phenylsulfanyl)methyl]sulfonyl}benzene is unique due to the presence of both phenylsulfanyl and sulfonyl groups, which confer distinct chemical reactivity and potential for diverse applications. This dual functionality is not commonly found in other similar compounds, making it a valuable reagent in synthetic chemistry and research .

Properties

IUPAC Name

benzenesulfonylmethylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S2/c14-17(15,13-9-5-2-6-10-13)11-16-12-7-3-1-4-8-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSIZSICNCVLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934635
Record name {[(Benzenesulfonyl)methyl]sulfanyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15296-86-3
Record name NSC122660
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122660
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name {[(Benzenesulfonyl)methyl]sulfanyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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